N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide
Description
N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide is a compound that combines the structural features of adamantane and piperidine Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperidine is a six-membered heterocyclic amine
Properties
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21(25-8-2-1-3-9-25)19-4-6-20(7-5-19)24-22(27)23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,1-3,8-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGJPRBZKHWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core can be functionalized through various methods, including radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds.
Introduction of the Piperidine Moiety: Piperidine derivatives can be synthesized through intra- and intermolecular reactions, including hydrogenation, cyclization, and cycloaddition.
Coupling Reaction: The final step involves coupling the piperidine derivative with the adamantane derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine or adamantane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Catalyst Development: The adamantane core’s stability and rigidity can be leveraged in the design of novel catalysts.
Nanomaterials: The compound’s structural properties make it suitable for use in the development of advanced nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the piperidine moiety can interact with biological receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide: shares similarities with other adamantane derivatives and piperidine-containing compounds.
Adamantane Derivatives: These include compounds like 1-adamantylamine and 1-adamantanol, which also feature the adamantane core.
Piperidine Derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid, which feature the piperidine moiety.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantane and piperidine structures. This dual functionality provides a unique set of chemical and biological properties that can be exploited in various scientific and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
